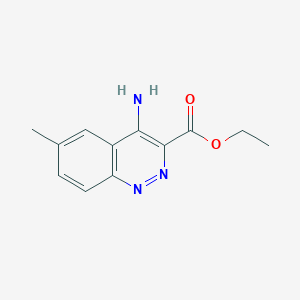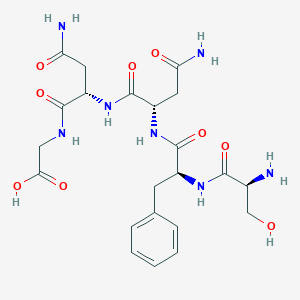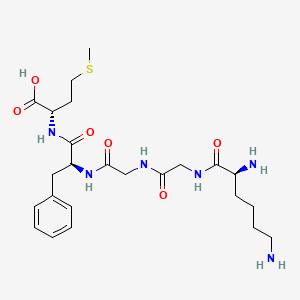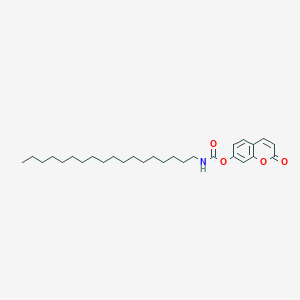![molecular formula C15H11N3 B14240295 5-Methyl-6H-pyridazino[4,5-B]carbazole CAS No. 213605-02-8](/img/structure/B14240295.png)
5-Methyl-6H-pyridazino[4,5-B]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6H-pyridazino[4,5-B]carbazole is a heterocyclic compound that belongs to the pyridazino[4,5-B]carbazole family.
Preparation Methods
The synthesis of 5-Methyl-6H-pyridazino[4,5-B]carbazole typically involves the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction is a key step in the preparation of b-fused carbazoles structurally related to pyrido[4,3-b]carbazole-type alkaloids. The compound can be obtained in only four steps, making it a relatively straightforward synthesis .
Chemical Reactions Analysis
5-Methyl-6H-pyridazino[4,5-B]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents for oxidation and hydroxylamine hydrochloride for nitrile synthesis . Major products formed from these reactions include 5-methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-B]carbazole-1-carbonitrile .
Scientific Research Applications
5-Methyl-6H-pyridazino[4,5-B]carbazole has been extensively studied for its potential antitumor activity. It is considered a 3-aza bioisoster of the antitumor alkaloid olivacine . The compound has shown significant antitumor activity in vitro, making it a promising candidate for further development as an anticancer agent .
Mechanism of Action
The primary mechanism of action of 5-Methyl-6H-pyridazino[4,5-B]carbazole involves the stabilization of the “cleavable complex” formed between DNA and the enzyme topoisomerase II . This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is similar to that of other pyridocarbazole alkaloids, such as ellipticine and olivacine .
Comparison with Similar Compounds
5-Methyl-6H-pyridazino[4,5-B]carbazole is structurally similar to other pyridocarbazole alkaloids, including ellipticine, olivacine, and their derivatives . These compounds share a common tetracyclic skeleton with variations in the nitrogen atom positions and substituents. The unique feature of this compound is the incorporation of an additional nitrogen atom into the tetracyclic skeleton, which distinguishes it from other related compounds .
Properties
CAS No. |
213605-02-8 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-methyl-3H-pyridazino[4,5-b]carbazole |
InChI |
InChI=1S/C15H11N3/c1-9-13-8-17-16-7-10(13)6-12-11-4-2-3-5-14(11)18-15(9)12/h2-8,17H,1H3 |
InChI Key |
NNKLSCAOHCHLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C=C4C1=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)


![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)

![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
